molecular formula C9H6N2O4 B1395541 4-hydroxy-6-nitroquinolin-2(1H)-one CAS No. 264260-06-2

4-hydroxy-6-nitroquinolin-2(1H)-one

Cat. No.: B1395541
CAS No.: 264260-06-2
M. Wt: 206.15 g/mol
InChI Key: GGMDSWMTVZEDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-6-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

4-Hydroxy-6-nitroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a study designed a series of these derivatives, revealing that compound IVc-2 demonstrated significant cytotoxicity against oral cancer cell lines, with IC50 values of 0.2406μM/mL (Bhat et al., 2019).

Antimicrobial Properties

Research has also explored the antimicrobial capabilities of this compound derivatives. A study synthesized novel azo dyes from these derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against various pathogens (Ghoneim & Morsy, 2018).

Use in Genotoxicity Assays

The compound is also used in genotoxicity assays due to its mutagenic and carcinogenic properties. A study assessed the dose-response curve of 4NQO (a related compound) at low concentrations in different cell lines, revealing insights into its effectiveness as a mutagen (Brüsehafer et al., 2015).

Solid-Phase Synthesis Applications

In the realm of chemistry, this compound has applications in solid-phase synthesis. One study describes the efficient synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones, which are related compounds, using Rink amide resin (Křupková et al., 2009).

Metabolic Pathways and Carcinogenicity

Its metabolites, such as 4-hydroxyaminoquinoline 1-oxide, have been studied for their role in carcinogenesis. The activity of enzymes converting 4-nitroquinoline-1-oxide to its metabolites was found in rat liver, indicating its significance in cancer research (Sugimura et al., 1966).

Properties

IUPAC Name

4-hydroxy-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDSWMTVZEDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research primarily focuses on synthesizing novel azo dyes derived from 4-hydroxy-6-nitroquinolin-2(1H)-one and evaluating their antimicrobial activity. The authors synthesized a series of azo dyes by coupling diazonium salts of various substituted anilines with this compound. The synthesized compounds were then tested against a panel of bacterial and fungal strains to assess their potential as antimicrobial agents [].

Q2: Why is the study of this compound derivatives relevant in the context of antimicrobial research?

A2: Quinoline derivatives, particularly those with substitutions at specific positions, are known to exhibit a wide range of biological activities, including antimicrobial effects. 4-Hydroxyquinolin-2(1H)-ones, a subclass within this family, have shown promising activity against various microbial strains. This research builds upon this knowledge by exploring the impact of incorporating an azo group and different substituents on the antimicrobial potency and spectrum of this compound derivatives [].

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